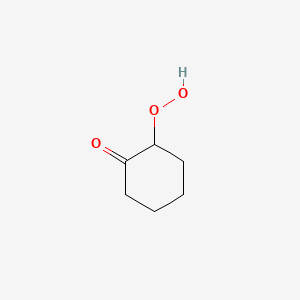![molecular formula C11H14O2 B14654413 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- CAS No. 52204-67-8](/img/structure/B14654413.png)
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- can be synthesized through several methods. One common method involves the Diels-Alder reaction of cyclopentadiene with vinyl isocyanate, followed by further reactions to introduce the butanedione moiety . Another method involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines .
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include various substituted derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, it interferes with the enzyme’s activity, affecting the metabolism of epoxy fatty acids . This can have implications for conditions such as hypertension, inflammation, and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bicyclo[2.2.1]hept-2-enyl)butane-1,3-dione: A similar compound with a slightly different structure.
Bicyclo[2.2.1]hept-5-en-2-yl isocyanate: Another related compound used in similar synthetic applications.
5-(Triethoxysilyl)-2-norbornene: A compound with a similar bicyclic structure used in different industrial applications.
Propriétés
Numéro CAS |
52204-67-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)butane-1,3-dione |
InChI |
InChI=1S/C11H14O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h2-3,8-10H,4-6H2,1H3 |
Clé InChI |
GMZWOJCXTOKYDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



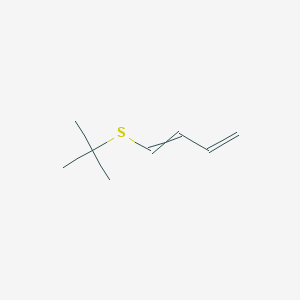
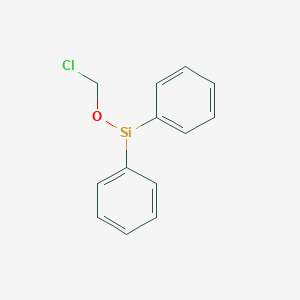
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
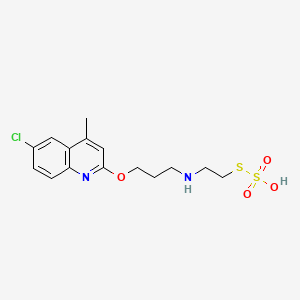
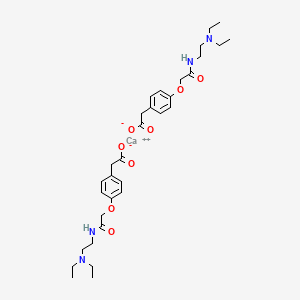

![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
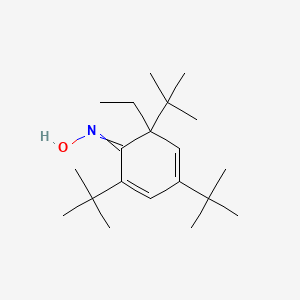

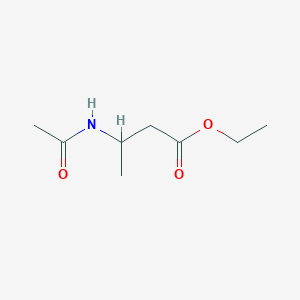
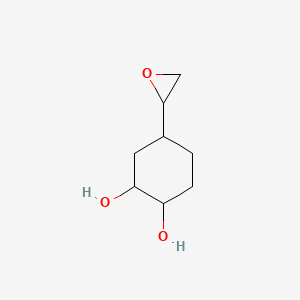
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
